REACTION_CXSMILES
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N#N.[Br:3][C:4]([F:11])([F:10])[C:5]([O:7]CC)=O.[NH:12]1[CH2:16][CH2:15][CH2:14][CH2:13]1>>[Br:3][C:4]([F:10])([F:11])[C:5]([N:12]1[CH2:16][CH2:15][CH2:14][CH2:13]1)=[O:7]
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Name
|
|
Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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N#N
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Name
|
|
Quantity
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0.88 mL
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Type
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reactant
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Smiles
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BrC(C(=O)OCC)(F)F
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Name
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Quantity
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0.58 mL
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Type
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reactant
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Smiles
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N1CCCC1
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Control Type
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AMBIENT
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Setpoint
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50 °C
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Type
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CUSTOM
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Details
|
The reaction mixture was stirred at 50° C. for 2 h and at rt for 18 h
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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The mixture was then filtered through silica
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |